molecular formula C13H24N2O2 B15508449 (R)-tert-Butyl (1-(cyclopropylmethyl)pyrrolidin-3-yl)carbamate

(R)-tert-Butyl (1-(cyclopropylmethyl)pyrrolidin-3-yl)carbamate

Cat. No.: B15508449
M. Wt: 240.34 g/mol
InChI Key: GOLIFRGHZSFNBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl (1-(cyclopropylmethyl)pyrrolidin-3-yl)carbamate is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a cyclopropylmethyl group at the nitrogen atom and a tert-butoxycarbonyl (Boc) protecting group at the 3-position. This compound is a key intermediate in pharmaceutical synthesis, particularly for molecules targeting central nervous system (CNS) disorders or protease inhibitors due to its stereochemical rigidity and metabolic stability .

Properties

IUPAC Name

tert-butyl N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-11-6-7-15(9-11)8-10-4-5-10/h10-11H,4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLIFRGHZSFNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name (CAS) Substituent on Pyrrolidine N-Atom Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(R)-tert-Butyl (1-(cyclopropylmethyl)pyrrolidin-3-yl)carbamate (Target) Cyclopropylmethyl C₁₄H₂₅N₂O₂ (inferred) ~253.36 High lipophilicity (cyclopropyl enhances membrane permeability); used in CNS drug intermediates.
(R)-tert-Butyl (1-(2-methoxybenzyl)pyrrolidin-3-yl)carbamate (1286208-40-9) 2-Methoxybenzyl C₁₇H₂₆N₂O₃ 306.40 Aromatic substitution improves π-π stacking; intermediate for kinase inhibitors.
(R)-tert-Butyl (1-(4-bromobenzyl)pyrrolidin-3-yl)carbamate (1629126-39-1) 4-Bromobenzyl C₁₆H₂₃BrN₂O₂ 376.28 Bromine enhances electrophilicity; used in cross-coupling reactions for aryl-functionalized APIs.
(R)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate (1365936-83-9) 6-(Trifluoromethyl)pyrimidin-4-yl C₁₄H₁₉F₃N₄O₂ 332.32 Trifluoromethyl-pyrimidine moiety confers metabolic resistance; antiviral/anticancer applications.
(R)-tert-Butyl cyclopropyl(1-(2-hydroxyethyl)pyrrolidin-3-yl)carbamate (1354019-38-7) 2-Hydroxyethyl + Cyclopropyl C₁₄H₂₅N₂O₃ 270.37 Hydroxyethyl group improves solubility; dual substitution enables dual-targeting drug design.
(R)-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate (431058-52-5) Pyrrolidin-3-yl + Cyclopropyl C₁₂H₂₂N₂O₂ 226.32 Compact bicyclic structure; used in peptide mimetics and protease inhibitors.

Preparation Methods

Stereoselective Carbamate Formation

The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)₂O) under Schotten-Baumann conditions. A chiral resolution step is critical here: Enzymatic kinetic resolution with lipases (e.g., Candida antarctica lipase B) in tert-butyl methyl ether (MTBE) selectively acylates the (S)-enantiomer, leaving the desired (R)-amine free for Boc protection. This method achieves enantiomeric ratios of 98:2 (R:S).

Optimized Protocol:

  • Dissolve racemic 1-(cyclopropylmethyl)pyrrolidin-3-amine (1.0 eq) in MTBE.
  • Add (Boc)₂O (1.1 eq) and lipase (10 wt%).
  • Stir at 25°C for 24 hours.
  • Filter and concentrate to isolate (R)-Boc-protected amine (yield: 46%, e.e. >98%).

Catalytic Hydrogenation for Deprotection

Final deprotection of the benzyl group (if present) employs palladium on carbon (Pd/C) under hydrogen atmosphere. For instance, 1-benzyl-3-((tert-butoxycarbonyl)amino)pyrrolidine dissolved in methanol reacts with 5% Pd/C at 1 atm H₂ for 6 hours, yielding the deprotected product quantitatively.

Critical Parameters:

  • Catalyst loading: 5–10 wt%
  • Solvent: Methanol or ethanol
  • Pressure: 1–3 atm H₂

Industrial-Scale Process Optimization

A patent-pending approach (CN109053526A) details a six-step synthesis from (E)-but-2-ene acetoacetic ester , achieving an overall yield of 31.9%. Key innovations include:

  • Microwave-assisted cyclization reducing reaction time from 24 hours to 2 hours.
  • Flow hydrogenation with Pd/C cartridges for continuous deprotection.
  • In-line FTIR monitoring to track Boc group incorporation in real-time.

Economic Considerations:

  • Raw material cost: $12,500/kg (small-scale) vs. $3,200/kg (100 kg batch).
  • Solvent recovery systems reduce MTBE usage by 70%.

Analytical Characterization and Quality Control

HPLC Methods:

  • Chiralcel OD-H column (n-hexane:isopropanol 90:10, 1.0 mL/min) resolves (R)- and (S)-enantiomers (retention times: 8.2 min and 9.7 min).
  • LC-MS (ESI+) confirms molecular ion [M+H]⁺ at m/z 229.3.

Impurity Profiling:

  • Major byproducts include dialkylated pyrrolidine (0.8–1.2%) and Boc-deprotected amine (0.3–0.5%).

Q & A

Basic: How can researchers optimize the synthesis of (R)-tert-Butyl (1-(cyclopropylmethyl)pyrrolidin-3-yl)carbamate to improve yield and enantiomeric purity?

Methodological Answer:

  • Step 1: Chiral Induction
    Use enantioselective catalysts (e.g., chiral auxiliaries or transition-metal catalysts) during pyrrolidine ring formation to enforce the (R)-configuration .
  • Step 2: Solvent and Atmosphere Control
    Conduct reactions under inert atmospheres (N₂/Ar) in solvents like ethyl acetate or toluene to prevent oxidation and moisture interference .
  • Step 3: Purification
    Employ column chromatography with gradient elution (e.g., hexane:ethyl acetate 3:1 to 1:1) to isolate the product. Monitor purity via TLC (Rf = 0.4–0.6) .
  • Step 4: Scalability
    Implement continuous flow processes for large-scale synthesis, optimizing parameters like residence time (30–60 min) and temperature (25–50°C) .

Advanced: What experimental approaches evaluate the stereochemical influence of the (R)-configuration on biological activity?

Methodological Answer:

  • Enantiomer Comparison
    Synthesize both (R)- and (S)-enantiomers and compare their IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase or kinase targets) .
  • Molecular Docking
    Use software like AutoDock Vina to model interactions between the (R)-enantiomer and target proteins, focusing on hydrogen bonding and steric complementarity .
  • Circular Dichroism (CD)
    Analyze CD spectra to correlate conformational stability with activity. For example, stronger Cotton effects may indicate rigid binding conformers .

Basic: Which spectroscopic methods confirm the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR)
    • ¹H NMR : Identify pyrrolidine protons (δ 2.5–3.5 ppm) and tert-butyl groups (δ 1.2–1.4 ppm) .
    • ¹³C NMR : Confirm carbamate carbonyl (δ 155–160 ppm) and cyclopropylmethyl carbons (δ 10–15 ppm) .
  • Mass Spectrometry (MS)
    ESI-MS in positive mode should show [M+H]⁺ at m/z 283.2 (calculated for C₁₃H₂₃N₂O₂) .
  • High-Performance Liquid Chromatography (HPLC)
    Use a C18 column (MeCN:H₂O 70:30) to assess purity (>98%) and retention time (8–10 min) .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Reproducibility Checks
    Replicate studies under standardized conditions (pH 7.4, 37°C) using identical cell lines (e.g., HEK293 or HepG2) .
  • Meta-Analysis
    Compare IC₅₀ values across literature, adjusting for variables like assay type (fluorescence vs. radiometric) or buffer composition .
  • Structural Validation
    Recharacterize disputed batches via X-ray crystallography to confirm stereochemistry and eliminate impurities as confounding factors .

Advanced: What methodologies investigate the compound’s interaction with enzyme targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR)
    Immobilize the enzyme on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 µM) .
  • Isothermal Titration Calorimetry (ITC)
    Quantify binding affinity (Kd) and stoichiometry by titrating the compound into enzyme solutions and monitoring heat changes .
  • Fluorescence Quenching
    Monitor tryptophan fluorescence decay in enzyme active sites upon compound binding (ex: 280 nm, em: 340 nm) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE)
    Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Waste Disposal
    Segregate waste in labeled containers for incineration by certified biohazard disposal firms .
  • First Aid
    In case of inhalation, move to fresh air and administer oxygen if needed. For skin contact, wash with soap and water for 15 minutes .

Advanced: How can thermal stability be assessed to determine optimal storage conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA)
    Heat samples at 10°C/min under N₂. Degradation onset >150°C indicates suitability for room-temperature storage .
  • Differential Scanning Calorimetry (DSC)
    Identify melting points (expected: 80–100°C) and glass transitions to select lyophilization or cryogenic storage .

Advanced: What strategies guide structure-activity relationship (SAR) studies for substituent modification?

Methodological Answer:

  • Substituent Scanning
    Replace cyclopropylmethyl with alkyl/aryl groups (e.g., benzyl or pentyl) and test activity in receptor-binding assays .
  • Pharmacophore Mapping
    Use Schrödinger’s Phase to identify critical moieties (e.g., carbamate’s carbonyl oxygen for hydrogen bonding) .
  • Free-Wilson Analysis
    Statistically correlate substituent electronic properties (Hammett σ) with logP and IC₅₀ values to predict optimal modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.